Cas no 452-07-3 (1-(chloromethyl)-2,4-difluorobenzene)

1-(Chloromethyl)-2,4-difluorobenzene is a fluorinated aromatic compound featuring a reactive chloromethyl group at the 1-position and fluorine substituents at the 2- and 4-positions. This structure makes it a versatile intermediate in organic synthesis, particularly for introducing difluorobenzyl moieties into more complex molecules. The chloromethyl group facilitates further functionalization through nucleophilic substitution, while the electron-withdrawing fluorine atoms enhance reactivity in electrophilic aromatic substitution reactions. Its stability under standard conditions and compatibility with a range of solvents contribute to its utility in pharmaceutical, agrochemical, and materials science applications. The compound is typically handled under inert conditions to preserve its reactivity.
1-(chloromethyl)-2,4-difluorobenzene structure
452-07-3 structure
Product name:1-(chloromethyl)-2,4-difluorobenzene
CAS No:452-07-3
MF:C7H5ClF2
MW:162.564408063889
MDL:MFCD01090988
CID:37461
PubChem ID:87559668

1-(chloromethyl)-2,4-difluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(Chloromethyl)-2,4-difluorobenzene
    • 2,4-Difluorobenzyl Chloride
    • α-Chloro-2,4-difluorotoluene
    • 2,4-difluorobenzylchloride
    • 2,4-difluoro-benzyl chloride
    • alpha-Chloro-2,4-difluorotoluene
    • Benzene, 1-(chloromethyl)-2,4-difluoro-
    • 2, 4-difluorobenzyl chloride
    • PubChem4912
    • 1-(chloromethyl)-2,4-difluoro-benzene
    • KSC588M7L
    • XPGHWBDZNQUUQD-UHFFFAOYSA-N
    • STK503683
    • SBB048038
    • CK1010
    • M
    • AKOS000262025
    • AM62158
    • SY040263
    • D3493
    • DTXSID80371725
    • A22576
    • EN300-61214
    • MFCD01090988
    • SCHEMBL1503215
    • PS-10668
    • FT-0656791
    • J-507214
    • FT-0609768
    • 452-07-3
    • AC-9732
    • ALBB-006038
    • 672-587-7
    • 1-(chloromethyl)-2,4-difluorobenzene
    • MDL: MFCD01090988
    • Inchi: 1S/C7H5ClF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
    • InChI Key: XPGHWBDZNQUUQD-UHFFFAOYSA-N
    • SMILES: ClC([H])([H])C1C([H])=C([H])C(=C([H])C=1F)F

Computed Properties

  • Exact Mass: 162.00500
  • Monoisotopic Mass: 162.005
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: liquid
  • Density: 1.294
  • Melting Point: 0°C
  • Boiling Point: 60°C/10mmHg(lit.)
  • Flash Point: 62 ºC
  • Refractive Index: 1.4910
  • PSA: 0.00000
  • LogP: 2.70360
  • Solubility: Insoluble in water
  • Sensitiveness: Lachrymatory

1-(chloromethyl)-2,4-difluorobenzene Security Information

1-(chloromethyl)-2,4-difluorobenzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-(chloromethyl)-2,4-difluorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-61214-10.0g
1-(chloromethyl)-2,4-difluorobenzene
452-07-3 95%
10.0g
$72.0 2023-02-13
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011232-25g
1-(chloromethyl)-2,4-difluorobenzene
452-07-3 97%
25g
¥797 2024-05-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D122811-5g
1-(chloromethyl)-2,4-difluorobenzene
452-07-3 97%
5g
¥411.90 2023-09-03
TRC
D451453-25g
2,4-Difluorobenzyl chloride
452-07-3
25g
$98.00 2023-05-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011232-5g
1-(chloromethyl)-2,4-difluorobenzene
452-07-3 97%
5g
¥395 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D3493-25g
1-(chloromethyl)-2,4-difluorobenzene
452-07-3 95.0%(GC)
25g
1870.0CNY 2021-08-05
Chemenu
CM368742-5g
1-(Chloromethyl)-2,4-difluorobenzene
452-07-3 95%+
5g
$68 2022-06-11
Fluorochem
021891-5g
2,4-Difluorobenzyl chloride
452-07-3 98%
5g
£10.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D3493-5g
1-(chloromethyl)-2,4-difluorobenzene
452-07-3 95.0%(GC)
5g
580.0CNY 2021-08-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D122811-1g
1-(chloromethyl)-2,4-difluorobenzene
452-07-3 97%
1g
¥123.90 2023-09-03

1-(chloromethyl)-2,4-difluorobenzene Related Literature

Additional information on 1-(chloromethyl)-2,4-difluorobenzene

1-(Chloromethyl)-2,4-Difluorobenzene (CAS No. 452-07-3): A Comprehensive Overview

1-(Chloromethyl)-2,4-difluorobenzene, also known by its CAS registry number 452-07-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a chloromethyl group (-CH₂Cl) attached to a benzene ring that is further substituted with two fluorine atoms at the 2 and 4 positions. The combination of these substituents imparts distinctive chemical properties, making it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.

The synthesis of 1-(chloromethyl)-2,4-difluorobenzene typically involves multi-step reactions, often starting from fluorobenzene derivatives or through electrophilic substitution reactions on the aromatic ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to introduce the chloromethyl group onto the fluorinated benzene ring, achieving high yields and purity levels.

One of the most notable applications of 1-(chloromethyl)-2,4-difluorobenzene is in the field of polymer science, where it serves as a key building block for constructing advanced polymeric materials with tailored properties. The chloromethyl group acts as a reactive site for polymerization reactions, enabling the formation of high-performance polymers with applications in electronics, optics, and biomedical devices. Recent studies have demonstrated its use in synthesizing fluoroalkylated polymers with enhanced thermal stability and mechanical strength.

In addition to its role in polymer synthesis, 1-(chloromethyl)-2,4-difluorobenzene has garnered attention in drug discovery due to its ability to act as a bioisostere in medicinal chemistry. The fluorine substituents on the benzene ring contribute to increased lipophilicity and metabolic stability, which are desirable properties for drug candidates. Researchers have employed this compound as a precursor for designing novel kinase inhibitors and other bioactive molecules targeting various disease states.

The physical properties of 1-(chloromethyl)-2,4-difluorobenzene are well-documented, including its melting point (~ -7°C), boiling point (~ 85°C), and density (approximately 1.3 g/cm³). These characteristics make it suitable for use in both laboratory settings and industrial-scale production processes. Furthermore, its solubility in common organic solvents facilitates its handling during chemical transformations.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of 1-(chloromethyl)-2,4-difluorobenzene at the molecular level. Advanced quantum mechanical calculations have revealed that the fluorine atoms exert an electron-withdrawing effect on the aromatic ring, enhancing the electrophilicity of the chloromethyl group and making it more susceptible to nucleophilic attacks during reactions.

In terms of environmental considerations, studies have been conducted to assess the biodegradation potential and toxicity profile of 1-(chloromethyl)-2,4-difluorobenzene. Results indicate that under aerobic conditions, this compound undergoes microbial degradation through oxidative pathways, albeit at a relatively slow rate compared to other chlorinated aromatics.

The demand for 1-(chloromethyl)-2,4-difluorobenzene continues to grow due to its versatility across multiple industries. Its role as an intermediate in specialty chemicals production underscores its importance in modern chemical manufacturing processes.

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